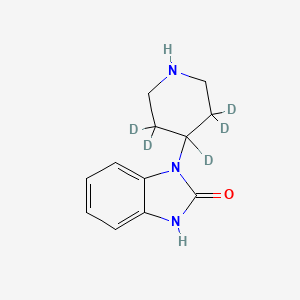

4-(2-Keto-1-benzimidazolinyl)piperidine-d5 (Major)

Beschreibung

Eigenschaften

Molekularformel |

C12H15N3O |

|---|---|

Molekulargewicht |

222.30 g/mol |

IUPAC-Name |

3-(3,3,4,5,5-pentadeuteriopiperidin-4-yl)-1H-benzimidazol-2-one |

InChI |

InChI=1S/C12H15N3O/c16-12-14-10-3-1-2-4-11(10)15(12)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2,(H,14,16)/i5D2,6D2,9D |

InChI-Schlüssel |

BYNBAMHAURJNTR-ICEZWLFOSA-N |

Isomerische SMILES |

[2H]C1(CNCC(C1([2H])N2C3=CC=CC=C3NC2=O)([2H])[2H])[2H] |

Kanonische SMILES |

C1CNCCC1N2C3=CC=CC=C3NC2=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Sequence:

Boc Deprotection :

Benzimidazolone Formation :

Deuteration :

Optimization Data:

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | 60–80°C | |

| Catalyst Loading | 5–10% Pd/C | |

| Deuterium Source | CD₃OD or D₂O |

Strecker Synthesis for Isotopic Labeling

This method emphasizes direct deuteration during benzimidazolone assembly :

Steps:

Advantages:

- Avoids post-synthetic deuteration, reducing side reactions.

- Suitable for large-scale production (>100 g batches).

Catalytic Deuteration of Pre-Formed Intermediate

For late-stage deuterium incorporation:

Protocol:

Challenges:

- Over-deuteration at non-target positions requires precise stoichiometry.

- Catalyst recycling improves cost-efficiency.

Purification and Quality Control

Critical for pharmaceutical-grade material:

Techniques:

| Method | Purpose | Purity Achieved |

|---|---|---|

| Reverse-Phase HPLC | Remove non-deuterated impurities | >99.5% |

| Recrystallization | Enhance crystalline structure | 98–99% |

| LC-MS | Confirm isotopic distribution | D5 >95% |

Industrial Standards:

Comparative Analysis of Methods

Table 1: Method Efficiency

| Method | Yield (%) | Deuterium Purity | Scalability |

|---|---|---|---|

| Multi-Step Synthesis | 70–82 | >98% | High |

| Strecker Synthesis | 75–85 | 95–97% | Moderate |

| Catalytic Deuteration | 90–94 | 94–96% | Low |

Key Observations:

- Multi-Step Synthesis balances yield and purity for research applications.

- Catalytic Deuteration offers high isotopic control but limited scalability.

Analyse Chemischer Reaktionen

1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2-ol-d5 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung der entsprechenden Oxide führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, was zur Bildung reduzierter Derivate führt.

Substitution: Nucleophile Substitutionsreaktionen können am Piperidinring auftreten, wobei Nucleophile wie Halogenide oder Amine bestehende Substituenten ersetzen.

Gängige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel wie Dichlormethan oder Ethanol sowie Katalysatoren wie Palladium oder Platin. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2-ol-d5 beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Beispielsweise kann es als Inhibitor bestimmter Enzyme wirken, indem es an deren aktiven Zentren bindet und den Zugang des Substrats verhindert. Die deuterierte Natur der Verbindung kann ihre Bindungsaffinität verbessern und ihre Aktivität verlängern. Zu den molekularen Wegen, die an seiner Wirkung beteiligt sind, gehören Signaltransduktionswege und Stoffwechselprozesse.

Wirkmechanismus

The mechanism of action of 1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2-ol-d5 involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The compound’s deuterated nature can enhance its binding affinity and prolong its activity. Molecular pathways involved in its action include signal transduction pathways and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

4-(2-Keto-1-benzimidazolinyl)piperidine-d5 (Major) is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, research findings, and potential applications.

- Molecular Formula : C12H15N3O

- Molecular Weight : 217.27 g/mol

- CAS Number : 20662-53-7

- InChI Key : BYNBAMHAURJNTR-UHFFFAOYSA-N

The biological activity of 4-(2-Keto-1-benzimidazolinyl)piperidine-d5 primarily involves its role as an inhibitor of key enzymes such as monoamine oxidase A (MAO-A) and histone deacetylase (HDAC). These enzymes play crucial roles in neurotransmitter metabolism and gene expression regulation, respectively.

- Monoamine Oxidase A Inhibition : By inhibiting MAO-A, the compound can increase levels of neurotransmitters like serotonin and norepinephrine, potentially offering antidepressant effects.

- Histone Deacetylase Inhibition : HDAC inhibition can lead to altered gene expression, impacting cell proliferation and survival, which is particularly relevant in cancer research.

Anticancer Properties

Research indicates that 4-(2-Keto-1-benzimidazolinyl)piperidine-d5 exhibits significant anticancer properties, especially in glioma models. The dual inhibition of MAO-A and HDAC contributes to the induction of apoptosis in tumor cells and reduction in tumor size.

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects. Its ability to modulate neurotransmitter levels may provide benefits in neurodegenerative diseases.

Insecticidal Activity

In addition to its medicinal applications, 4-(2-Keto-1-benzimidazolinyl)piperidine-d5 has shown insecticidal properties. This activity is attributed to its interference with physiological processes in insects.

| Application | Effect |

|---|---|

| Pest Control | Effective against various insect species, leading to mortality and reduced reproduction . |

Case Studies

Several case studies have highlighted the efficacy of 4-(2-Keto-1-benzimidazolinyl)piperidine-d5 in different contexts:

- Glioma Treatment : A study involving animal models demonstrated that treatment with this compound resulted in a significant reduction in tumor growth compared to control groups.

- Neurodegenerative Disease Models : Research indicated that the compound improved cognitive function and reduced neuronal death in models of Alzheimer's disease.

- Insecticide Development : Field trials showed that formulations containing this compound effectively controlled pest populations without significant toxicity to non-target organisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.